7-Ethyl-1,3,5-cycloheptatriene
Description
7-Ethyl-1,3,5-cycloheptatriene (C₉H₁₂, CAS 17634-51-4) is a substituted cycloheptatriene featuring a seven-membered carbon ring with three conjugated double bonds and an ethyl group at the 7-position. Its molecular structure grants unique electronic and steric properties, making it valuable in synthetic organic chemistry and materials science. The compound has been synthesized via catalytic methods, such as the TiX₂Cl₂-Et₂AlCl system in benzene, enabling its use in constructing complex polycyclic frameworks (e.g., pentacyclo[8.4.0.0³,⁷.0⁴,¹⁴.0⁶,¹¹]tetradeca-8,12-diene derivatives) . Additionally, it is a naturally occurring volatile organic compound (VOC) in plant-derived essential oils, such as Rhododendron tomentosum (wide-leaf ledum), where it constitutes ~18.92% of the volatile fraction and exhibits antimicrobial activity .
Properties
CAS No. |
17634-51-4 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
7-ethylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H12/c1-2-9-7-5-3-4-6-8-9/h3-9H,2H2,1H3 |
InChI Key |
DKCPRYXLHFWDCQ-UHFFFAOYSA-N |
SMILES |
CCC1C=CC=CC=C1 |
Canonical SMILES |
CCC1C=CC=CC=C1 |
Synonyms |
7-Ethyl-1,3,5-cycloheptatriene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cycloheptatrienes with varying substituents differ significantly in physical properties, reactivity, and biological activity. Below is a comparative analysis of 7-ethyl-1,3,5-cycloheptatriene with structurally analogous compounds:
Structural and Physical Properties
- Key Observations :
- Substituent Effects on Volatility : The ethyl derivative’s role as a VOC in meat packaging contrasts with the methyl analog’s higher boiling point (146.1°C) , suggesting alkyl chain length inversely correlates with volatility.
- Electronic Effects : The ethenylidene substituent in C₉H₁₀ introduces additional conjugation, stabilizing intermediates in gas-phase reactions (e.g., fulvenallene synthesis) .
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